molecular formula C6H4N2OS B121786 3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile CAS No. 314268-27-4

3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile

Cat. No. B121786
M. Wt: 152.18 g/mol
InChI Key: MNZIAUBXQIDFJH-UHFFFAOYSA-N
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Description

The compound 3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile is a versatile molecule that serves as a precursor for various chemical reactions. Although the specific compound is not directly mentioned in the provided papers, similar compounds with related structures have been synthesized and studied extensively. For instance, 3-(benzothiazol-2-yl)-3-oxopropanenitrile has been prepared and utilized to produce a range of heterocyclic compounds .

Synthesis Analysis

The synthesis of related compounds involves convenient routes such as the reaction of ethyl 2-benzothiazolecarboxylate with acetonitrile in the presence of sodium hydride or the treatment of 2-bromoacetylbenzothiazole

Scientific Research Applications

Corrosion Inhibition and Material Science

Corrosion Inhibition of Tin in Sodium Chloride Solutions

A study by Fouda, Abdel-Maksoud, and Almetwally (2015) discovered that certain propaneitrile derivatives, including those structurally related to 3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile, effectively inhibit the corrosion of tin in sodium chloride solutions. These compounds act as mixed-type inhibitors, adhering to the metal surface without altering the corrosion mechanism, as demonstrated through various electrochemical techniques (Fouda, Abdel-Maksoud, & Almetwally, 2015).

Synthesis of Polysubstituted Compounds

Facile Access to Polysubstituted Bipyrazoles and Pyrazolylpyrimidines

Research by Dawood, Farag, and Ragab (2004) presented a method where a derivative of 3-(Pyrazol-3-yl)-3-oxo-propanenitrile reacts with nitrogen nucleophiles to yield a variety of heterocyclic compounds, demonstrating the utility of this chemical structure in synthesizing complex organic molecules (Dawood, Farag, & Ragab, 2004).

Heterocyclic Synthesis for Bioactive Molecules

Synthesis and Anti-arrhythmic Activity of Piperidine-based Derivatives

A study conducted by Abdel‐Aziz et al. (2009) highlighted the synthesis of several piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives from 3-oxo-3-(piperidin-1-yl)propanenitrile. Some of these compounds exhibited significant anti-arrhythmic activity, showcasing the potential of this chemical scaffold in developing therapeutic agents (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

Multicomponent Synthesis of Heterocycles

Innovative Synthesis of Heterocycles

Dyachenko et al. (2019) explored the multicomponent synthesis of thiazole, selenazole, pyrane, and pyridine derivatives, initiated by the Knoevenagel reaction. This study leverages the chemical reactivity of derivatives related to 3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile for creating functionally diverse heterocycles, contributing to the fields of drug discovery and material science (Dyachenko et al., 2019).

Antimicrobial Activity of Metal Complexes

Spectral, Magnetic, and Antimicrobial Studies of Propanamide Complexes

Research by Zaky and Yousef (2011) focused on the synthesis of metal complexes with (E)-3-(2-(2-hydroxybenzylidene)hydrazinyl)-3-oxo-n(thiazole-2-yl)propanamide. These complexes exhibited diverse physical properties and antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Zaky & Yousef, 2011).

properties

IUPAC Name

3-oxo-3-(1,3-thiazol-2-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS/c7-2-1-5(9)6-8-3-4-10-6/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZIAUBXQIDFJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594332
Record name 3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile

CAS RN

314268-27-4
Record name 3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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